N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N,7-Dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic heterocyclic compound characterized by a 14-membered fused-ring system (tricyclo[8.4.0.0³,⁸]). Its structure includes three nitrogen atoms distributed across the rings, with two benzyl groups at the N and C7 positions, a methyl group at C11, and a carboxamide moiety at C4. The imino (NH) and oxo (C=O) groups contribute to its electronic profile, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c1-18-9-8-14-31-24(18)30-25-22(27(31)34)15-21(26(33)29-16-19-10-4-2-5-11-19)23(28)32(25)17-20-12-6-3-7-13-20/h2-15,28H,16-17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPASZJAEOXADPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a dibenzyl-substituted amine with a suitable carbonyl compound can lead to the formation of the triazatricyclic core. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DMDBTA (5) (Benzoaminal Tetraazecine)
Structure : DMDBTA (6H,13H-5:12,7:14-dimethanedibenzo[d,i]-[1,3,6,8]tetraazecine) is a tricyclic benzoaminal with four nitrogen atoms.
Key Differences :
- The target compound has three nitrogen atoms vs.
- DMDBTA reacts unpredictably with carbon disulfide (CS₂), yielding ethoxymethyl derivatives (e.g., 1,3-bis(ethoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione) instead of cyclic dithiocarbamates . In contrast, the target’s carboxamide group may stabilize reactivity, avoiding analogous side reactions.
Macrocyclic Chelators (e.g., DOTA, NOTA)
Structure: 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are macrocyclic ligands with four and three nitrogen atoms, respectively. Key Differences:
- The target compound’s tricyclic framework is smaller and less flexible than macrocycles like DOTA, limiting metal-chelation capacity.
- Carboxamide and benzyl groups in the target compound enhance lipophilicity, unlike the hydrophilic carboxymethyl arms of DOTA/NOTA. Applications: DOTA/NOTA are radiopharmaceuticals for metal chelation , while the target’s structure suggests enzyme inhibition or receptor binding.
Spiro-Aza Compounds ()
Structure: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione features a spiro[4.5]decane core with benzothiazole and hydroxy-phenyl substituents. Key Differences:
- The target’s tricyclic system lacks spiro junctions but shares nitrogen-rich heterocycles.
- Benzothiazole groups in spiro compounds confer fluorescence or antimicrobial activity, whereas the target’s benzyl groups may improve membrane permeability. Synthesis: Spiro compounds require 2-oxa-spiro[3.4]octane-1,3-dione intermediates , while the target’s synthesis likely involves imino-oxo tricyclization.
Beta-Lactam Antibiotics (–5)
Structure : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (cephalosporin derivative) and benzathine benzylpenicillin.
Key Differences :
- Beta-lactams feature bicyclic cores (e.g., bicyclo[4.2.0]oct-2-ene), unlike the target’s tricyclo[8.4.0.0³,⁸] system.
- The dibenzyl groups in the target resemble the dibenzylethylenediamine counterion in benzathine benzylpenicillin, which improves solubility and stability .
Comparative Data Table
Research Findings and Implications
- Reactivity: The target compound’s imino and oxo groups may facilitate hydrogen bonding, enhancing target binding compared to DMDBTA’s thione derivatives .
- Pharmacokinetics : The dibenzyl groups likely increase lipophilicity, improving blood-brain barrier penetration relative to hydrophilic macrocycles like DOTA .
- Synthetic Challenges : Unlike spiro compounds requiring specialized intermediates , the target’s synthesis may prioritize regioselective benzylation to avoid byproducts.
- Contradictions : While DMDBTA reacts unpredictably with CS₂ , the target’s carboxamide may stabilize its core, mitigating analogous side reactions.
Biological Activity
N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's chemical formula is and it features a triazatricyclo framework that may influence its biological properties.
Antimicrobial Activity
Studies have indicated that compounds similar to N,7-dibenzyl derivatives exhibit significant antimicrobial properties. For instance, analogs have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Research has highlighted the potential anticancer activity of triazole-containing compounds. These compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For example, triazole derivatives have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several dibenzyl derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the dibenzyl structure enhanced antibacterial activity significantly.
- Anticancer Activity : In vitro studies demonstrated that N,7-dibenzyl derivatives could inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
- Enzyme Inhibition : A comparative analysis of enzyme inhibition showed that triazole derivatives could effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and potential anti-inflammatory effects.
Research Findings
| Study | Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | Antimicrobial | S. aureus | 15 | Effective against resistant strains |
| Study 2 | Anticancer | MCF-7 | 5 | Induces apoptosis via caspase activation |
| Study 3 | Enzyme Inhibition | COX | 10 | Reduces inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
